![molecular formula C10H26N2O3Si B14457330 N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine CAS No. 69465-77-6](/img/structure/B14457330.png)
N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine is a chemical compound known for its unique structural properties and versatile applications. This compound features a silyl group, which is a silicon-containing functional group, making it particularly useful in various chemical and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine typically involves the reaction of 3-(dimethoxy[(propan-2-yl)oxy]silyl)propylamine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. Large-scale synthesis often employs continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts can enhance the reaction rate and selectivity, making the process more economically viable.
化学反応の分析
Types of Reactions
N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silyl amines.
Substitution: The silyl group can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, ensuring the stability of the silyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of silyl derivatives with different functional groups.
科学的研究の応用
N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Industry: The compound is used in the production of advanced materials, coatings, and adhesives due to its unique properties.
作用機序
The mechanism of action of N1-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine involves its ability to interact with various molecular targets through its silyl group. This interaction can lead to the formation of stable bonds with other molecules, enhancing the compound’s functionality. The specific pathways involved depend on the application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- N-(3-(Trimethoxysilyl)propyl)ethylenediamine
- 3-(Trimethoxysilyl)propyl methacrylate
- 2-Propanone, 1,1-dimethoxy-
Uniqueness
N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine stands out due to its unique combination of a silyl group and an ethane-1,2-diamine backbone. This structure provides enhanced reactivity and versatility compared to other similar compounds, making it particularly valuable in various scientific and industrial applications.
特性
CAS番号 |
69465-77-6 |
|---|---|
分子式 |
C10H26N2O3Si |
分子量 |
250.41 g/mol |
IUPAC名 |
N'-[3-[dimethoxy(propan-2-yloxy)silyl]propyl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H26N2O3Si/c1-10(2)15-16(13-3,14-4)9-5-7-12-8-6-11/h10,12H,5-9,11H2,1-4H3 |
InChIキー |
SLGPRBSGZHORRU-UHFFFAOYSA-N |
正規SMILES |
CC(C)O[Si](CCCNCCN)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)
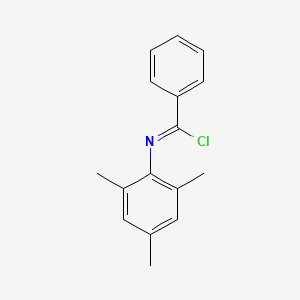

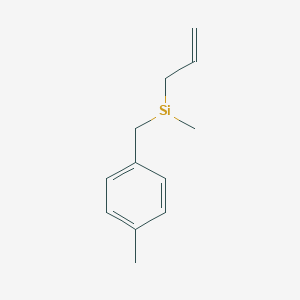
![N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B14457279.png)
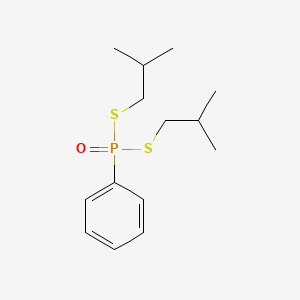

![N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine](/img/structure/B14457309.png)
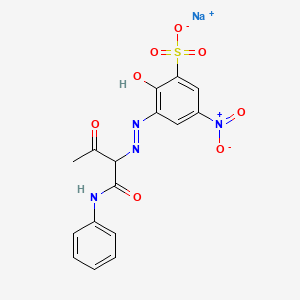
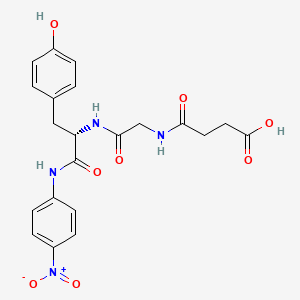
![5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B14457326.png)

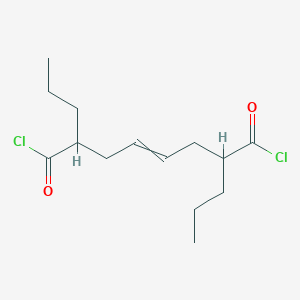
![N-[2-(Dimethylamino)ethyl]but-2-enamide](/img/structure/B14457332.png)
